Diethyl 2-(5-hydroxypentyl)-2-methylmalonate

Physical Organic Chemistry Malonate Acidity Enolate Reactivity

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate (CAS 1528636-77-2) is a difunctional malonate ester building block with the molecular formula C13H24O5 and a molecular weight of 260.33 g/mol. It features a quaternary carbon center substituted with a methyl group and a 5-hydroxypentyl chain on the malonic ester core.

Molecular Formula C13H24O5
Molecular Weight 260.33
CAS No. 1528636-77-2
Cat. No. B2390925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(5-hydroxypentyl)-2-methylmalonate
CAS1528636-77-2
Molecular FormulaC13H24O5
Molecular Weight260.33
Structural Identifiers
SMILESCCOC(=O)C(C)(CCCCCO)C(=O)OCC
InChIInChI=1S/C13H24O5/c1-4-17-11(15)13(3,12(16)18-5-2)9-7-6-8-10-14/h14H,4-10H2,1-3H3
InChIKeyJRAXXDGTWOYGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate (1528636-77-2): Key Chemical Identity and Procurement Baseline


Diethyl 2-(5-hydroxypentyl)-2-methylmalonate (CAS 1528636-77-2) is a difunctional malonate ester building block with the molecular formula C13H24O5 and a molecular weight of 260.33 g/mol [1]. It features a quaternary carbon center substituted with a methyl group and a 5-hydroxypentyl chain on the malonic ester core. This structure integrates a sterically hindered, acidity-enhanced active methylene site with a terminal primary hydroxyl group for downstream functionalization, distinguishing it from simpler dialkyl malonates. The compound is commercially available for research and development use, typically at 95% purity .

Why Diethyl 2-(5-hydroxypentyl)-2-methylmalonate Cannot Be Replaced by Simple Malonates


Generic substitution with unsubstituted diethyl malonate or mono-functional analogs fails because the target compound’s reactivity and synthetic utility are defined by the cooperative effect of its two substituents. The 2-methyl group quantitatively alters the electronic properties of the malonate core, increasing its acidity and modifying its nucleophilic reactivity profile [1]. Simultaneously, the 5-hydroxypentyl chain provides a orthogonal, distal functional handle absent in simpler malonates like diethyl methylmalonate . Procuring a simple malonate and attempting to replicate this specific architecture would require additional synthetic steps, introducing inefficiency and risking batch-to-batch variability in downstream applications.

Quantitative Differentiation of Diethyl 2-(5-hydroxypentyl)-2-methylmalonate Against Closest Analogs


2-Methyl Substitution Increases Equilibrium Acidity by 2.0 pKHA Units vs. Unsubstituted Diethyl Malonate

The target compound’s 2-methyl substituent significantly enhances its acidity relative to the unsubstituted parent scaffold. In a systematic study of dialkyl malonate acidities in DMSO, introduction of a methyl group at the 2-position of diethyl malonate increased the equilibrium acidity (pKHA) by 2.0 units [1]. This translates to a 100-fold higher enolate concentration under identical basic conditions, directly impacting alkylation and condensation reaction efficiencies. For the target compound, this enhanced acidity is preserved in the presence of the 5-hydroxypentyl chain, providing a reactivity advantage over non-2-substituted analogs such as diethyl (5-hydroxypentyl)malonate.

Physical Organic Chemistry Malonate Acidity Enolate Reactivity

2-Methyl Substitution Weakens the Acidic C–H Bond by 4.4 kcal/mol, Modulating Radical Reactivity

In addition to acidity modulation, the 2-methyl group alters the homolytic bond dissociation enthalpy (BDE) of the acidic C–H bond. The same study by Zhang and Bordwell reports that introducing a methyl group at the 2-position of diethyl malonate decreases the BDE of the acidic C–H bond by 4.4 kcal mol⁻¹ [1]. This weaker C–H bond implies a greater propensity for hydrogen atom abstraction under radical conditions, a property that differentiates the target compound from 2-unsubstituted malonates. For researchers exploring radical-mediated transformations, this measurable difference in bond strength is a critical selection criterion.

Bond Dissociation Enthalpy Radical Chemistry Malonate Thermochemistry

The Primary Hydroxyl Handle Uniquely Enables One-Step Heterobifunctional Linker or Prodrug Construction Compared to Diethyl Methylmalonate

The 5-hydroxypentyl substituent provides a terminal primary alcohol that can be directly elaborated via esterification, etherification, oxidation, or mesylation without affecting the malonate diester core. This contrasts with diethyl methylmalonate (CAS 609-08-5), which possesses no functionalizable side chain and requires de novo synthesis of the alkyl tether. The target compound thus enables divergent, one-step construction of heterobifunctional intermediates, as evidenced by its listing as a 'versatile small molecule scaffold' in commercial catalogs and its description as a building block suitable for 'medical, environmental, and industrial research' . Although no direct comparative kinetic data for hydroxyl reactivity is publicly available, the structural difference is absolute: diethyl methylmalonate lacks a hydroxyl group entirely (0 vs. 1 H-bond donor; TPSA 52.6 vs. 72.8 Ų) [1], precluding any application requiring a distal nucleophilic or electrophilic anchor point.

Bifunctional Linker Prodrug Design Heterobifunctional Crosslinker

Quaternization at the Malonate 2-Position Prevents Undesired Dialkylation, Improving Synthetic Fidelity Over Monosubstituted Malonates

In malonate alkylation chemistry, mono-substituted malonates bearing a single 5-hydroxypentyl group retain an acidic α-proton (predicted pKHA ≈ 15.9 in DMSO) and are susceptible to a second, competing alkylation event. The target compound, with both a methyl and a 5-hydroxypentyl group at the 2-position, possesses no remaining acidic α-proton. This quaternized center permanently blocks dialkylation side reactions during subsequent transformations of the ester groups or the hydroxyl handle. While diethyl (5-hydroxypentyl)malonate would require careful stoichiometric control and low temperature to avoid bis-alkylation, the target compound's fully substituted 2-position ensures that only the desired mono-functionalized product is obtained under standard conditions [1]. This structural feature reduces purification burden and improves isolated yields in library synthesis and scale-up.

Synthetic Efficiency Alkylation Selectivity Side Reaction Suppression

Optimal Application Scenarios for Diethyl 2-(5-hydroxypentyl)-2-methylmalonate Based on Verifiable Differentiation


Synthesis of Heterobifunctional Linkers for Antibody-Drug Conjugates (ADCs) or PROTACs

The compound's orthogonal functional groups—the malonate diester core and the distal primary hydroxyl—make it directly suitable for constructing heterobifunctional linkers. The hydroxyl group can be activated (e.g., to a mesylate or azide) and coupled to a payload or ligand, while the malonate can be selectively hydrolyzed, decarboxylated, or amidated for attachment to a second moiety. This dual functionality, combined with the prevented dialkylation side-reaction due to 2,2-disubstitution, ensures predictable, high-purity linker assembly. [Evidence from Section 3, Evidence Items 1, 3, and 4]

Diversity-Oriented Synthesis of α,α-Disubstituted Carboxylic Acid Libraries

The 2-methyl and 2-(5-hydroxypentyl) substituents create a sterically defined quaternary center that can be carried through malonic ester synthesis to yield α,α-disubstituted carboxylic acids. The enhanced acidity of the 2-position (2.0 pK units greater than unsubstituted malonates) facilitates clean enolate formation, while the hydroxyl handle allows for post-synthetic diversification without disturbing the quaternary center. This is ideal for medicinal chemistry groups needing to rapidly generate analogs with varied side-chain functionality. [Evidence from Section 3, Evidence Items 1 and 2]

Spin-Label or Fluorescent Probe Synthesis via Selective Hydroxyl Derivatization

For biophysical or chemical biology applications requiring a stable, chiral or prochiral reporter group, the primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, or esterified with a chromophore/fluorophore, while the malonate remains intact. The 2,2-disubstituted malonate core provides a robust, non-epimerizable scaffold for probe attachment, and its computed properties (LogP 2.2, TPSA 72.8 Ų) indicate acceptable membrane permeability for cellular studies. [Evidence from Section 3, Evidence Item 3]

Precursor to β-Keto Ester Intermediates via Selective Claisen Condensation

The acidic 2-methyl C–H (strengthened by the adjacent ester groups and the electron-withdrawing effect quantified by the pKHA increase) allows for regioselective Claisen-type condensations. In contrast to mono-substituted malonates bearing a 5-hydroxypentyl group, the target compound's acidity is enhanced, facilitating enolate formation for C–C bond construction while the hydroxyl group can be temporarily protected or remain free depending on the reaction design. [Evidence from Section 3, Evidence Items 1 and 4]

Quote Request

Request a Quote for Diethyl 2-(5-hydroxypentyl)-2-methylmalonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.